3-Cyclohexene-1-carbothioamide
Description
Contextualization of Thiocarboxamide Derivatives in Organic Chemistry
Thiocarboxamide derivatives, commonly known as thioamides, are a class of organosulfur compounds that feature a carbon-sulfur double bond adjacent to a nitrogen atom. They are sulfur analogs of amides, and this substitution of sulfur for oxygen imparts distinct chemical properties that make them valuable in organic synthesis. The thioamide functional group is a versatile building block, serving as a precursor to a variety of nitrogen- and sulfur-containing heterocycles, which are significant structural motifs in many biologically active compounds. Research has shown that thiocarboxamide derivatives are key intermediates in the synthesis of molecules with potential applications in medicine and materials science. ontosight.ainih.gov For instance, certain thiophene (B33073) carboxamide derivatives have been synthesized and investigated for their biological potency. researchgate.net
The reactivity of the thioamide group allows for a range of chemical transformations. It can participate in various cycloaddition reactions and can be converted to other functional groups. This chemical versatility has led to the development of novel synthetic methodologies. Studies have explored the synthesis of various carboxamide and carbothioamide derivatives, highlighting their potential as inhibitors of certain enzymes, such as VEGFR-2. nih.gov
Significance of the Cyclohexene (B86901) Moiety in Structural Diversity
The cyclohexene ring is a six-membered hydrocarbon ring containing a single double bond. This structural feature is present in numerous natural products and synthetic compounds and plays a crucial role in determining their three-dimensional shape and reactivity. The conformational flexibility of the cyclohexene moiety allows it to adopt various spatial arrangements, which can be critical for biological activity. nih.gov
The presence of both sp2 and sp3 hybridized carbon atoms provides multiple sites for chemical modification, enabling the introduction of diverse functional groups. scielo.org.mx This versatility makes the cyclohexene scaffold a privileged structure in the design and synthesis of new molecules with specific properties. For example, cyclohexene derivatives have been synthesized and evaluated for various biological activities, including as potential anti-sepsis agents. nih.gov The ability to functionalize the cyclohexene ring in a controlled manner is a key aspect of its utility in synthetic chemistry. scielo.org.mx
Overview of Research Trajectories Pertaining to 3-Cyclohexene-1-carbothioamide and Related Structures
Research related to this compound and its structural analogs has focused on their synthesis, chemical properties, and potential applications. Synthetic routes to related carboxamides have been developed, often starting from precursors like 3-cyclohexene-1-carboxylic acid or 3-cyclohexene-1-carbonitrile. ontosight.aiprepchem.com For instance, 3-Cyclohexene-1-carboxamide can be synthesized from its corresponding carboxylic acid. prepchem.com The nitrile derivative, 3-cyclohexene-1-carbonitrile, also serves as a key intermediate in the synthesis of various cyclohexene compounds.
Investigations into the biological activities of structurally related compounds are an active area of research. While specific studies on this compound are not extensively detailed in the provided search results, the broader class of thiocarboxamide and cyclohexene derivatives has been explored for various therapeutic applications. ontosight.ainih.govnih.gov The research trajectory suggests a continued interest in the synthesis of novel derivatives and the exploration of their chemical and biological properties.
Data Tables
Table 1: Chemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Cyclohexene-1-carboxamide | C7H11NO | 125.17 |
| 3-Cyclohexene-1-carboxylic acid | C7H10O2 | 126.15 |
| 3-Cyclohexene-1-carbonitrile | C7H9N | 107.15 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
64011-70-7 |
|---|---|
Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
cyclohex-3-ene-1-carbothioamide |
InChI |
InChI=1S/C7H11NS/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H2,8,9) |
InChI Key |
BCIPMXTUMHTZBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C(=S)N |
Origin of Product |
United States |
Nomenclature and Isomeric Considerations
Systematic Nomenclature of 3-Cyclohexene-1-carbothioamide
The systematic name "this compound" is derived according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The name can be broken down to understand the structure of the molecule.
| Component | Description |
| Cyclohexene (B86901) | Indicates a six-membered carbon ring containing one double bond. |
| 3- | This number specifies the location of the double bond, which starts at the third carbon atom of the ring. |
| -1- | This number indicates that the carbothioamide group is attached to the first carbon atom of the cyclohexene ring. |
| carbothioamide | This functional group, -C(=S)NH₂, consists of a carbon atom double-bonded to a sulfur atom and single-bonded to an amino group. |
The analogous oxygen-containing compound is known as cyclohex-3-ene-1-carboxamide (B1296590). nih.gov
Stereochemical Aspects and Chiral Centers
Stereochemistry plays a crucial role in defining the three-dimensional arrangement of atoms in this compound.
The presence of a substituent on the cyclohexene ring at a position not involved in the double bond creates a chiral center. In this compound, the carbon atom at position 1 (C1), which is bonded to the carbothioamide group, a hydrogen atom, and two different carbon pathways within the ring, is a chiral center. tsijournals.comlibretexts.org A chiral center is a carbon atom attached to four different groups. tsijournals.comgoogle.com
The existence of this chiral center means that this compound can exist as a pair of enantiomers:
(R)-3-Cyclohexene-1-carbothioamide
(S)-3-Cyclohexene-1-carbothioamide
These enantiomers are non-superimposable mirror images of each other. The specific (R) or (S) designation depends on the priority of the groups attached to the chiral center, as determined by the Cahn-Ingold-Prelog rules. The resolution of such chiral compounds, like the related 3-cyclohexene-1-carboxylic acid, can be achieved to isolate specific stereoisomers. researchgate.net The study of stereoisomeric cyclohexene derivatives is a complex field, often requiring advanced analytical techniques like NMR spectroscopy for quantitative analysis. nih.govresearchgate.net
| Stereoisomer | Description |
| (R)-3-Cyclohexene-1-carbothioamide | One of the two possible enantiomers, with a specific three-dimensional arrangement at the C1 chiral center. |
| (S)-3-Cyclohexene-1-carbothioamide | The other enantiomer, which is the mirror image of the (R)-isomer. |
| Racemic Mixture | An equal mixture of the (R) and (S) enantiomers. |
The stereochemistry of cyclic compounds can significantly influence their physical, chemical, and biological properties. scispace.com
Tautomeric Equilibrium and Structural Isomerism in Carbothioamide Systems
Tautomerism: The carbothioamide functional group can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. scirp.org In the case of this compound, it can exist in a thione-thiol tautomeric equilibrium.
The two primary tautomeric forms are:
Thione form: This is the this compound form, containing a carbon-sulfur double bond (C=S).
Thiol form: This is the (Z)-3-Cyclohexene-1-carboximidothioic acid form, containing a carbon-nitrogen double bond (C=N) and a sulfhydryl group (-SH).
Studies on simple thioamides have shown that the thione form is generally more stable and predominates in solution. sigmaaldrich.com However, the equilibrium can be influenced by factors such as the solvent, temperature, and pH. researchgate.net The presence of tautomers can be investigated using techniques like mass spectrometry and NMR spectroscopy. tsijournals.com Research on various thioamides indicates that while the thione form is dominant, the thiol tautomer can be present and its concentration can be influenced by the molecular structure and environment. scirp.orgsigmaaldrich.com
| Tautomeric Form | Key Structural Feature |
| Thione | C=S (thiocarbonyl) group |
| Thiol | -SH (sulfhydryl) and C=N (imine) groups |
Structural Isomerism: Besides stereoisomerism, this compound can have structural isomers. These are molecules with the same molecular formula but different atomic connectivity. chemrxiv.org
Examples of structural isomers of this compound would include:
Positional Isomers: The positions of the double bond and the carbothioamide group on the cyclohexane (B81311) ring could be different. For instance, 2-Cyclohexene-1-carbothioamide or 1-Cyclohexene-1-carbothioamide.
Functional Group Isomers: The atoms could be arranged to form different functional groups. For example, a cyclic sulfide (B99878) with an amide group attached elsewhere.
Synthetic Methodologies for 3 Cyclohexene 1 Carbothioamide and Its Derivatives
Direct Synthesis Routes to 3-Cyclohexene-1-carbothioamide
Direct synthesis of this compound can be approached from its corresponding nitrile, 3-cyclohexene-1-carbonitrile. This transformation typically involves the addition of a sulfur source, such as hydrogen sulfide (B99878) (H₂S), to the nitrile group. The reaction is often facilitated by a basic catalyst, such as ammonia (B1221849) or an amine, in a suitable solvent like pyridine (B92270) or ethanol. This method, known as the Pinner reaction followed by thionation, provides a straightforward route to the primary thioamide.
Another potential direct route involves the reaction of 3-cyclohexene-1-carboxylic acid with a thionating agent, followed by amination. For instance, the carboxylic acid could be converted to an intermediate acyl isothiocyanate, which then reacts with ammonia to yield the target thioamide. The Curtius rearrangement of the corresponding acyl azide (B81097) in the presence of a sulfur source can also be employed. For example, the Curtius rearrangement of cyclohex-3-ene carboxylic acid using diphenylphosphoryl azide has been used to generate carbamate (B1207046) derivatives, and a similar principle could be adapted for thioamide synthesis. researchgate.net
Table 1: Potential Direct Synthetic Routes
| Precursor | Reagents | Key Transformation |
|---|---|---|
| 3-Cyclohexene-1-carbonitrile | H₂S, Base (e.g., NH₃, Pyridine) | Addition of H₂S to nitrile |
| 3-Cyclohexene-1-carboxylic acid | 1. Thionating Agent 2. NH₃ | Conversion of carboxyl to thioamide |
| 3-Cyclohexene-1-carbonyl azide | Sulfur source | Curtius rearrangement and thionation |
Synthetic Strategies from 3-Cyclohexene-1-carboxaldehyde Precursors
A common and versatile starting point for the synthesis of this compound is its corresponding aldehyde, 3-Cyclohexene-1-carboxaldehyde. This precursor is readily accessible through the well-established Diels-Alder reaction between 1,3-butadiene (B125203) and acrolein. chemicalbook.com This cycloaddition is typically performed at elevated temperatures and pressures, yielding the aldehyde with high efficiency. google.comgoogle.com
The conversion of the aldehyde functionality to a thiocarboxamide can be achieved through several multi-step pathways. One established method is the Kindler reaction, where the aldehyde reacts with an amine and elemental sulfur. In the case of synthesizing a primary thioamide, this would involve reacting 3-Cyclohexene-1-carboxaldehyde with ammonia and sulfur.
Alternatively, the aldehyde can first be converted to its corresponding oxime by reaction with hydroxylamine. The resulting oxime can then be treated with a thionating agent, such as hydrogen sulfide or Lawesson's reagent, to yield the thioamide.
Table 2: Synthesis from 3-Cyclohexene-1-carboxaldehyde
| Step | Reaction | Reagents | Product |
|---|---|---|---|
| 1 | Diels-Alder Cycloaddition | 1,3-Butadiene, Acrolein | 3-Cyclohexene-1-carboxaldehyde |
| 2a | Kindler Thioamide Synthesis | NH₃, Sulfur | This compound |
| 2b | Oxime Formation | Hydroxylamine (NH₂OH) | 3-Cyclohexene-1-carboxaldehyde oxime |
| 3b | Thionation of Oxime | H₂S or Lawesson's Reagent | This compound |
Derivatization Approaches for Substituted 3-Cyclohexene-1-carbothioamides
The this compound scaffold serves as a platform for generating a diverse range of derivatives through modifications at the thiocarboxamide moiety or by using it as a synthon for more complex structures.
Hydrazinecarbothioamide derivatives, also known as thiosemicarbazides, are a significant class of compounds. These can be synthesized by reacting a suitable precursor with thiosemicarbazide (B42300). For instance, reacting 3-Cyclohexene-1-carboxaldehyde with thiosemicarbazide results in the formation of 2-(cyclohex-3-en-1-ylmethylene)hydrazine-1-carbothioamide, a thiosemicarbazone. This reaction is typically carried out by refluxing the aldehyde and thiosemicarbazide in an alcoholic solvent. ajol.info
More complex N-substituted hydrazinecarbothioamides can be prepared from 3-cyclohexenyl isothiocyanate. This intermediate, which can be generated from the corresponding amine, reacts readily with various substituted hydrazines to yield a library of hydrazinecarbothioamide derivatives. nih.govturkjps.org These compounds are precursors for other heterocyclic systems like 1,2,4-triazoles. shd-pub.org.rs
The thiocarboxamide group is a valuable building block for the synthesis of fused heterocyclic systems due to its reactive nature. ekb.eg The sulfur and nitrogen atoms can participate in cyclization reactions with various electrophiles. For example, this compound can react with α-haloketones or α-haloesters in a Hantzsch-type synthesis to form substituted thiazole (B1198619) rings fused or linked to the cyclohexene (B86901) moiety.
Furthermore, cycloaddition reactions, such as the [3+2] cycloaddition, can be employed to construct fused polyheterocyclic compounds. mdpi.comnih.gov The thioamide can act as a component in reactions with suitable dipolarophiles, leading to the formation of five-membered heterocyclic rings. These strategies allow for the creation of complex molecular architectures built upon the 3-cyclohexene framework. rsc.org
The thiocarboxamide functionality itself is amenable to various chemical modifications. The sulfur atom is nucleophilic and can be readily alkylated with alkyl halides to form S-alkyl thioimidates. These intermediates are useful for further transformations.
The thiocarboxamide group can also be converted into other functionalities. For example, oxidative cyclization can lead to the formation of thiadiazoles. Reduction of the thioamide group can yield the corresponding amine. These transformations expand the chemical space accessible from the parent this compound.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of thioamides to reduce environmental impact. samipubco.com These approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency. jddhs.comrasayanjournal.co.in
For the synthesis of this compound and its derivatives, green methodologies could include:
Solvent-Free Reactions: Performing reactions, such as the conversion of an aldehyde to a thiosemicarbazone, under solvent-free conditions, often with microwave irradiation, can significantly reduce waste and reaction times. ajol.infojddhs.com
Microwave-Assisted Synthesis: Microwave heating can accelerate reaction rates for many of the synthetic steps, including the formation of heterocyclic rings from thioamide precursors. samipubco.com This technique often leads to higher yields and cleaner reactions. rasayanjournal.co.in
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids can reduce the environmental footprint of the synthesis. mdpi.com
Catalytic Methods: Employing catalysts, including biocatalysts or recyclable heterogeneous catalysts, can improve atom economy and reduce the need for stoichiometric reagents that generate waste. mdpi.comsoton.ac.uk
Table 3: Green Chemistry Strategies
| Green Approach | Application in Synthesis | Benefits |
|---|---|---|
| Microwave-Assisted Synthesis | Formation of thiosemicarbazones, heterocyclic cyclizations | Reduced reaction time, increased yield, energy efficiency samipubco.comrasayanjournal.co.in |
| Solvent-Free Conditions | Condensation reactions | Minimized solvent waste, simplified workup jddhs.com |
| Green Solvents (e.g., water, ethanol) | Replacement for hazardous solvents like benzene (B151609) or chloroform | Reduced toxicity and environmental impact mdpi.com |
| Catalysis | Use of biocatalysts or heterogeneous catalysts | Increased efficiency, catalyst recyclability, waste reduction soton.ac.uk |
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-Cyclohexene-1-carbothioamide, offering detailed information about the atomic connectivity and stereochemistry of the molecule.
1H NMR Analysis of Proton Environments and Coupling
The ¹H NMR spectrum of this compound provides a detailed map of the distinct proton environments within the molecule. The symmetry of the cyclohexene (B86901) ring influences the number and complexity of the signals observed docbrown.info. The olefinic protons on the carbon-carbon double bond are expected to resonate in the downfield region, typically between 5.6 and 5.8 ppm, appearing as a multiplet due to coupling with adjacent allylic protons chemicalbook.com.
The methine proton (H-1), which is attached to the carbon bearing the carbothioamide group, would likely appear as a multiplet further upfield. The four allylic protons (at C-2 and C-5) and the two aliphatic protons (at C-6) would produce complex, overlapping signals in the range of 1.5 to 2.5 ppm chemicalbook.comresearchgate.net. The protons of the primary thioamide group (-NH₂) are expected to show a broad signal, the chemical shift of which can be highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange. Spin-spin coupling interactions are critical for confirming proton assignments; for instance, the olefinic protons would show coupling to the allylic protons, which in turn would couple to the neighboring aliphatic protons docbrown.info.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Data predicted based on analogous cyclohexene derivatives and general NMR principles.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Olefinic (C=CH ) | 5.6 - 5.8 | m | J(H,H) |
| Methine (H -C-CSNH₂) | 2.5 - 2.8 | m | J(H,H) |
| Allylic (H ₂C-C=C) | 2.0 - 2.4 | m | J(H,H) |
| Aliphatic (C-CH ₂-C) | 1.5 - 2.0 | m | J(H,H) |
| Thioamide (CSNH ₂) | 7.5 - 8.5 | br s | - |
13C NMR Investigations of Carbon Framework
The ¹³C NMR spectrum provides essential information about the carbon skeleton of this compound. The spectrum is expected to display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The presence of three different chemical environments for the carbon atoms in the cyclohexene ring is a key indicator of its structure docbrown.info.
The carbon atom of the thiocarbonyl group (C=S) is the most deshielded, typically appearing significantly downfield, often in the range of 190-210 ppm. The two sp²-hybridized carbons of the cyclohexene double bond are expected to resonate between 125 and 130 ppm docbrown.infolibretexts.org. The sp³-hybridized carbons of the ring would appear in the upfield region of the spectrum. The methine carbon attached to the carbothioamide group would be found at approximately 40-45 ppm, while the remaining allylic and aliphatic carbons would resonate between 20 and 30 ppm libretexts.org.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on analogous cyclohexene derivatives and thioamides.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Thiocarbonyl (C =S) | 190 - 210 |
| Olefinic (C =C ) | 125 - 130 |
| Methine (C H-CSNH₂) | 40 - 45 |
| Allylic (C H₂-C=C) | 25 - 30 |
| Aliphatic (C-C H₂-C) | 20 - 25 |
2D NMR Techniques for Connectivity and Spatial Relationships
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. It would show correlations between the olefinic protons and the allylic protons, as well as between the allylic protons and their adjacent aliphatic neighbors, confirming the connectivity through the cyclohexene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For this compound, HMBC would show correlations from the thioamide N-H protons to the thiocarbonyl carbon (C=S) and the methine carbon (C-1), unequivocally linking the thioamide group to the cyclohexene ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy provides valuable information regarding the functional groups present in this compound and the nature of intermolecular forces, such as hydrogen bonding.
Characterization of Thiocarboxamide and Cyclohexene Functional Groups
The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its two main functional components.
Cyclohexene Group: The cyclohexene moiety is identified by several key vibrations. A moderate absorption band around 1640-1660 cm⁻¹ in the IR spectrum corresponds to the C=C stretching vibration. docbrown.info The stretching vibrations of the vinylic C-H bonds (=C-H) typically appear at wavenumbers just above 3000 cm⁻¹, in the range of 3010-3080 cm⁻¹. utexas.edu The aliphatic C-H stretching vibrations from the CH₂ groups of the ring are observed as strong bands in the 2850-2960 cm⁻¹ region. pressbooks.pub
Thiocarboxamide Group: The primary thioamide group (-CSNH₂) gives rise to several characteristic bands. The N-H stretching vibrations are observed as one or two bands in the 3100-3400 cm⁻¹ region. A strong band associated with the C=S stretch (often referred to as the "thioamide I band") is expected in the 1200-1300 cm⁻¹ range mdpi.com. The N-H bending vibration typically appears around 1600-1650 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Thioamide | 3100 - 3400 | Medium-Strong |
| =C-H Stretch | Alkene | 3010 - 3080 | Medium |
| C-H Stretch | Alkane | 2850 - 2960 | Strong |
| C=C Stretch | Alkene | 1640 - 1660 | Medium |
| N-H Bend | Thioamide | 1600 - 1650 | Medium |
| C=S Stretch | Thioamide | 1200 - 1300 | Strong |
Identification of Intermolecular Hydrogen Bonding Interactions
Intermolecular hydrogen bonding plays a significant role in the physical properties of this compound, primarily due to the presence of the thioamide group. Thioamides are recognized as strong hydrogen bond donors, a property attributed to the increased acidity of the N-H bond compared to their amide counterparts. chemrxiv.orgresearchgate.net
In the condensed phase (solid or pure liquid), evidence of hydrogen bonding is readily observed in the IR spectrum. The N-H stretching bands in the 3100-3400 cm⁻¹ region appear broadened and are shifted to lower frequencies compared to their positions in a dilute, non-polar solvent. This broadening and red-shift are classic indicators of N-H···S=C type intermolecular hydrogen bonds, where the N-H group of one molecule interacts with the sulfur atom of a neighboring molecule. While thioamides are potent hydrogen bond donors, they are generally considered weaker hydrogen bond acceptors than amides. researchgate.netnih.gov The specific geometry of the hydrogen bond can also influence its strength. nih.govacs.org
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. When this compound is subjected to electron impact (EI) ionization, the molecule forms a molecular ion (M+) which can then undergo various fragmentation pathways.
The fragmentation of the cyclohexene moiety often proceeds via a characteristic retro-Diels-Alder reaction, which would cleave the six-membered ring to produce a diene and an alkene fragment. msu.eduslideshare.net The charge can reside on either fragment, though it typically favors the larger one. msu.edu Additionally, the carbothioamide group would influence the fragmentation. Primary amides, a related functional group, are known to show a base peak resulting from a McLafferty rearrangement if the alkyl chain is long enough. libretexts.org For this compound, key fragmentation patterns would likely involve the loss of the carbothioamide side chain or parts of it, and the characteristic cleavages of the cyclohexene ring. The resulting mass spectrum would display a series of peaks, with the mass-to-charge ratio (m/z) of each peak corresponding to a specific fragment ion. The analysis of these fragments provides a fingerprint for the molecule's structure.
X-ray Diffraction (XRD) for Solid-State Structural Analysis
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. rutgers.eduuci.edu This analysis provides detailed information on the crystal packing, molecular conformation, and intermolecular interactions.
Crystal System, Space Group, and Unit Cell Parameters
The crystal structure of a compound is defined by its unit cell, the smallest repeating unit of the crystal lattice. libretexts.org The unit cell's dimensions (lengths a, b, c) and angles (α, β, γ) classify the crystal into one of seven crystal systems (e.g., triclinic, monoclinic, orthorhombic). libretexts.orgwikipedia.org The symmetry of the crystal is described by one of 230 possible space groups. ucl.ac.uk For a complex organic molecule like this compound, the specific crystal system and space group would be determined from the diffraction pattern. For instance, a related thiosemicarbazide (B42300) derivative was found to crystallize in the triclinic system with a P-1 space group. researchgate.net
Table 1: Representative Crystallographic Data Collection and Refinement Parameters (Note: Specific experimental data for this compound is not available in the cited literature. This table represents typical parameters that would be reported from a single-crystal X-ray diffraction experiment.)
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Disorder and Polymorphism in Crystallization
During crystallization, molecules may adopt slightly different positions or orientations, leading to crystallographic disorder. cam.ac.uk This can involve the entire molecule or just a flexible part, such as the substituent on the cyclohexene ring. cam.ac.uk
Furthermore, this compound may exhibit polymorphism, the ability to crystallize in multiple different crystal structures, known as polymorphs. nih.govnih.gov These different forms can arise from variations in crystallization conditions and can have distinct physical properties. rsc.org For example, different polymorphs of a compound can belong to different crystal systems and space groups. nih.gov The study of thiosemicarbazide derivatives has shown that they can indeed form polymorphs with widely different unit cells. researchgate.netotago.ac.nz Identifying and characterizing any potential polymorphs is crucial for understanding the material's properties.
Chemical Reactivity and Mechanistic Investigations
Reactions Involving the Thiocarboxamide Group
The thiocarboxamide group is a thio-analogue of an amide, where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique reactivity to the molecule. The carbon-sulfur double bond (C=S) is longer, weaker, and more polarizable than a carbon-oxygen double bond (C=O). nih.gov Thioamides possess a higher highest occupied molecular orbital (HOMO) and a lower lowest unoccupied molecular orbital (LUMO) compared to their amide counterparts, making them more reactive. springerprofessional.de
The thiocarboxamide functional group exhibits both nucleophilic and electrophilic characteristics.
Nucleophilic Character : The sulfur atom, with its lone pairs of electrons, is the primary nucleophilic center. It is a soft nucleophile, showing a strong affinity for soft electrophiles. nih.gov Thioamides are known to be stronger hydrogen bond donors but weaker acceptors than amides. nih.gov The nitrogen atom can also act as a nucleophile, although its reactivity is generally lower than that of the sulfur. The sulfur atom can react with a variety of electrophiles, such as alkyl halides and metal ions. springerprofessional.de This reactivity is fundamental to its use as a versatile building block in the synthesis of various heterocyclic compounds. springerprofessional.de
Electrophilic Character : The carbon atom of the C=S bond is electrophilic and susceptible to attack by nucleophiles. This is in contrast to the corresponding amide carbonyl carbon, which is generally less reactive. The C=S bond can be activated by coordination to a Lewis acid (e.g., Ag(I) salts), which increases the electrophilicity of the carbon atom and makes it more prone to nucleophilic attack. chemrxiv.org This enhanced reactivity allows for reactions such as coupling with carboxylic acids to form imides or trapping by nucleophiles to generate functionalized peptide motifs. unimelb.edu.au
The thiocarboxamide group is an excellent ligand for a wide range of metal ions due to the presence of both sulfur and nitrogen donor atoms. Thioamides can coordinate to metals in various modes, including monodentate, bidentate (chelating), and bridging fashions. springerprofessional.deresearchgate.net
Thioamides readily form complexes with transition metals. The coordination can occur through the sulfur atom (thiophilic metals) or through both the sulfur and nitrogen atoms, forming a stable chelate ring. researchgate.netnih.gov The soft sulfur atom has a strong affinity for soft transition metal ions like Pd(II), Pt(II), Ag(I), and Cu(I). acs.org
The coordination mode often depends on the tautomeric form of the thioamide ligand. In its thione form, it can act as a neutral ligand, coordinating through the sulfur atom. Upon deprotonation, the resulting thioamidate anion can act as a bidentate N,S-donor ligand. ucj.org.ua This chelation enhances the stability of the resulting metal complex. The geometry of the complex is influenced by the metal ion and the ligand structure; for instance, Cu(II) and Ni(II) complexes can adopt square-planar or octahedral geometries depending on the ligand's tautomeric form. ucj.org.ua
Table 1: Expected Coordination Behavior of 3-Cyclohexene-1-carbothioamide with Transition Metals
| Metal Ion | Expected Donor Atoms | Potential Coordination Mode | Potential Geometry |
|---|---|---|---|
| Pd(II) | S, N | Bidentate (Chelating) | Square Planar |
| Ag(I) | S | Monodentate or Bridging | Linear, Trigonal |
| Cu(II) | S, N | Bidentate (Chelating) | Square Planar, Octahedral |
| Ni(II) | S, N | Bidentate (Chelating) | Square Planar, Octahedral |
This table is predictive and based on the general coordination chemistry of thioamide ligands.
Lanthanide ions (Ln³⁺) are hard Lewis acids and typically prefer coordination with hard donor atoms like oxygen over softer donors like sulfur. nih.gov However, the chelate effect can drive the formation of complexes with ligands containing both hard and soft donors. While direct coordination of thioamides to lanthanides is less common than with transition metals, sulfur-containing ligands can form stable lanthanide complexes. acs.org
In the case of this compound, coordination would likely involve the deprotonated thioamidate form, where the nitrogen atom (a harder donor than sulfur) could participate in binding. The presence of a soft sulfur donor in the ligand could offer selectivity for heavier actinides over lanthanides in separation processes, a principle explored with other sulfur-containing ligands. acs.org The first lanthanide complexes with a redox-active sulfur diimide ligand have been synthesized, demonstrating that coordination of lanthanides to sulfur-nitrogen ligands is feasible. nih.gov
Metal Complexation Chemistry and Ligand Properties[3],[7],
Transformations of the Cyclohexene (B86901) Ring
The carbon-carbon double bond in the cyclohexene ring is a region of high electron density, making it susceptible to attack by electrophiles. byjus.com
Halogenation : The cyclohexene double bond readily undergoes electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). The reaction typically proceeds via a cyclic halonium ion intermediate. chemguide.co.uk The subsequent nucleophilic attack by the halide ion occurs from the side opposite to the halonium bridge, resulting in anti-addition. For cyclohexene, this leads to the formation of a trans-1,2-dihalocyclohexane. libretexts.orgyoutube.com The presence of the carbothioamide group may influence the stereoselectivity of the reaction.
Epoxidation : Epoxidation of the double bond can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction involves the concerted transfer of an oxygen atom from the peroxy acid to the alkene, forming a three-membered epoxide ring (an oxirane). wikipedia.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. For the analogous 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide, epoxidation with m-CPBA has been shown to lead to rearrangement products, forming bicyclic epoxy lactones. springerprofessional.de This suggests that the carbothioamide group in this compound could similarly participate in intramolecular reactions following epoxidation.
Table 2: Predicted Products of Electrophilic Addition to this compound
| Reaction | Reagent | Predicted Major Product | Stereochemistry |
|---|---|---|---|
| Bromination | Br₂ in CCl₄ | 4,5-dibromocyclohexane-1-carbothioamide | trans (anti-addition) |
This table is predictive and based on the general reactivity of cyclohexene derivatives.
Rearrangement Reactions Leading to Novel Skeletal Frameworks (e.g., Bicyclic Lactones)
While direct evidence for rearrangement reactions of this compound is not extensively documented, studies on closely related cyclohex-3-ene-1-carboxamide (B1296590) derivatives have demonstrated their capacity to undergo significant skeletal rearrangements to form bicyclic lactones. researchgate.netacs.org These transformations provide a valuable model for the potential reactivity of the carbothioamide analogue.
Research has shown that the bromination and epoxidation of 6-(hydroxymethyl)-N-substituted-cyclohex-3-ene-1-carboxamides serve as effective triggers for rearrangement. acs.org The presence of both a hydroxymethyl (-CH2OH) group and an amide (-CONHR) group attached to the cyclohexene ring is crucial for the formation of these interesting bicyclic lactone products. researchgate.netacs.org
In a typical reaction, the treatment of a 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide with bromine initiates a cascade of events. The reaction proceeds through the formation of a bromonium ion intermediate across the double bond, which is then intramolecularly attacked by the oxygen of the amide group. This is followed by the participation of the neighboring hydroxymethyl group, leading to a ring-closing event and subsequent rearrangement to yield a substituted hexahydroisobenzofuranone, a type of bicyclic lactone. researchgate.net A key and somewhat unexpected aspect of this reaction is the incorporation of a halohydrin into the molecule even in an anhydrous medium, facilitating the facile formation of the five-membered lactone ring. researchgate.net
These findings establish a viable synthetic route to complex bicyclic lactones from readily accessible cyclohexene derivatives. acs.org
| Starting Material | Reaction Type | Key Reagents | Product | Reference |
|---|---|---|---|---|
| 6-(Hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide | Bromolactonization/Rearrangement | Br₂ | Substituted bicyclic lactone | researchgate.netacs.org |
| 6-(Hydroxymethyl)-N-phenylcyclohex-3-ene-1-carboxamide | Epoxidation/Rearrangement | m-CPBA | Substituted bicyclic lactone | acs.org |
Cycloaddition Reactions and Heterocycle Annulation
The carbon-carbon double bond within the this compound structure presents a reactive site for cycloaddition reactions, a powerful class of reactions for forming cyclic compounds. pageplace.de These reactions, particularly the Diels-Alder [4+2] cycloaddition and 1,3-dipolar [3+2] cycloadditions, are fundamental in the synthesis of complex heterocyclic systems. youtube.com
In a potential Diels-Alder reaction, the cyclohexene double bond can act as a dienophile, reacting with a conjugated diene to form a new six-membered ring, leading to a bicyclic or more complex polycyclic framework. The stereoselectivity and regioselectivity of such reactions would be influenced by the steric and electronic properties of the carbothioamide group.
Furthermore, the double bond is susceptible to 1,3-dipolar cycloadditions. youtube.com Reaction with 1,3-dipoles such as azides, nitrile oxides, or nitrones could lead to the formation of five-membered heterocyclic rings fused to the cyclohexane (B81311) frame. For instance, a reaction with an azide (B81097) would yield a triazoline ring system, while reaction with a nitrone could produce an isoxazolidine. These annulation strategies provide direct routes to novel heterocyclic scaffolds that incorporate the cyclohexene-1-carbothioamide motif. While specific examples involving this compound are not detailed in the literature, the general reactivity of alkenes in these transformations is well-established and suggests a high potential for this substrate. researchgate.netacs.org
Photochemical and Thermal Stability Studies
Thermal Stability: The cyclohexene ring is known to undergo a retro-Diels-Alder reaction upon heating, decomposing into 1,3-butadiene (B125203) and ethylene. kaust.edu.saresearchgate.netacs.org Studies on the thermal decomposition of cyclohexene have been conducted at high temperatures (typically above 900 K), with the rate of decomposition being dependent on temperature and pressure. kaust.edu.saresearchgate.net For instance, one study reported the rate coefficient for cyclohexene decomposition as k = 3.68 × 10¹⁴e⁽⁻³¹⁵⁶²/ᵀ⁾ s⁻¹ over a temperature range of 1092–1361 K. researchgate.net It is plausible that this compound would exhibit a similar decomposition pathway for the ring, although the carbothioamide substituent may influence the reaction kinetics.
| Compound/Functional Group | Condition | Observed Behavior | Reference |
|---|---|---|---|
| Cyclohexene | Thermal (1092–1361 K) | Decomposes to 1,3-butadiene and ethylene | kaust.edu.saresearchgate.net |
| Thioamides (general) | Photochemical (UV) | Can undergo [2+2] cycloaddition with alkenes | taylorfrancis.com |
| Thioamides (general) | Alkaline/Aqueous Media | Susceptible to hydrolysis to the corresponding amide | researchgate.net |
Computational and Theoretical Investigations of 3 Cyclohexene 1 Carbothioamide
Quantum Chemical Calculations (e.g., DFT, HF)
Quantum chemical calculations are fundamental to predicting the electronic structure and properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing a detailed picture of electron distribution and energy levels. DFT, in particular, is widely used for its balance of accuracy and computational efficiency in studying organic molecules. dntb.gov.uasemanticscholar.org
The electronic structure of a molecule dictates its reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. For derivatives of cyclohexane (B81311), DFT calculations are commonly used to determine these electronic properties, which are essential for predicting how the molecule will interact with other chemical species. nih.gov
The Molecular Electrostatic Potential (MEP) surface is another vital tool derived from electronic structure calculations. It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. Red regions on an MEP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. This analysis is crucial for understanding non-covalent interactions, particularly in the context of receptor binding. nih.gov
Quantum chemical methods can accurately predict spectroscopic parameters, which serves as a powerful tool for structural elucidation when compared with experimental data. Theoretical calculations can simulate the infrared (IR) spectrum by computing the vibrational frequencies of the molecule. Each peak in the calculated spectrum corresponds to a specific vibrational mode (e.g., C=S stretching, N-H bending), aiding in the interpretation of experimental IR spectra. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical shifts are often computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net By comparing the predicted NMR spectra with experimental results, researchers can confirm the proposed molecular structure of 3-Cyclohexene-1-carbothioamide and its derivatives. researchgate.netresearchgate.net
Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements known as conformers. The cyclohexane ring itself famously exists in chair, boat, and twist-boat conformations, with the chair form typically being the most stable. kg.ac.rs Conformer analysis involves systematically exploring the potential energy surface of the molecule to identify all stable conformers and the energy barriers for interconversion. By calculating the relative energies of these conformers, the most stable, lowest-energy structure can be determined. This is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site.
Molecular Docking Studies for Receptor Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein or enzyme. mdpi.com This method models the interaction between the ligand and the receptor's active site, calculating a binding score or binding energy that estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. kg.ac.rs
For this compound, docking studies would involve selecting a relevant biological target. The simulation would then place the molecule into the binding pocket of this target in various possible conformations and orientations. The results would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. nih.gov Such studies are instrumental in screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govacs.org
Table 1: Example of Molecular Docking Results This table illustrates the typical data generated from a molecular docking study. The specific values are hypothetical for this compound.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | ARG-120, TYR-355 | Hydrogen Bond |
| VAL-523, LEU-352 | Hydrophobic Interaction |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. researcher.life An MD simulation calculates the motion of every atom in the ligand-receptor complex by solving Newton's equations of motion, providing insights into the stability of the binding pose and the flexibility of the protein. nih.gov
A typical MD simulation for the this compound-protein complex would be run for a duration of nanoseconds to microseconds. Key parameters analyzed from the simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the complex is in a stable equilibrium. researchgate.net Additionally, analysis of the Root Mean Square Fluctuation (RMSF) can identify which parts of the protein are flexible and which are rigid upon ligand binding. These simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition. nih.gov
In Silico Prediction of Bioactivity and Pharmacokinetic Descriptors
In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net In silico tools can predict these properties based on the molecule's structure, helping to identify candidates with favorable drug-like characteristics. nih.govphcogj.com
For this compound, various descriptors can be calculated. These include adherence to frameworks like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov Other predicted parameters can include aqueous solubility, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450. mdpi.com These predictions help to prioritize compounds for further experimental testing by filtering out those with likely poor pharmacokinetic profiles. researchgate.net
Table 2: Predicted Pharmacokinetic Properties This table shows representative pharmacokinetic descriptors that can be calculated using in silico methods. The values are illustrative for a molecule like this compound. | Property | Predicted Value | Acceptable Range | | :--- | :--- | :--- | | Molecular Weight ( g/mol ) | < 500 | | LogP (Lipophilicity) | < 5 | | Hydrogen Bond Donors | < 5 | | Hydrogen Bond Acceptors | < 10 | | Polar Surface Area (Ų) | 75.02 | < 140 | | Oral Bioavailability | 0.55 | High |
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational studies, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are pivotal in modern drug discovery for elucidating the complex relationships between a molecule's structure and its biological activity. vu.nl These in silico techniques allow for the rational design and optimization of lead compounds by predicting their efficacy and interaction with biological targets. vu.nl While comprehensive computational SAR studies specifically targeting this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from computational analyses of compounds featuring similar structural motifs, such as the carbothioamide group and the cyclohexene (B86901) ring.
Insights from Carbothioamide Derivatives
The carbothioamide moiety is a recognized pharmacophore with diverse biological activities, and its derivatives have been the subject of numerous computational investigations. mdpi.comnih.gov Molecular docking studies on various carbothioamide-containing compounds have revealed key structural features that govern their interactions with protein targets. researchgate.netnih.gov For instance, the sulfur and nitrogen atoms of the carbothioamide group frequently participate in crucial hydrogen bonding and electrostatic interactions within the active sites of enzymes and receptors. nih.gov
Insights from Cyclohexene-Containing Molecules
The cyclohexene ring serves as a versatile scaffold in many biologically active molecules. Computational studies on various cyclohexene derivatives demonstrate that the conformation and substitution pattern of this ring are critical for biological activity.
For example, QSAR and molecular docking studies on 2-(aryloxyacetyl)cyclohexane-1,3-dione derivatives, which share the cyclohexene core, have been used to explore their inhibitory effects on enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govnih.gov These studies revealed that specific substitutions on the cyclohexene ring contribute significantly to the binding affinity and inhibitory potency. nih.govnih.gov Similarly, computational analyses of other cyclohexane derivatives have successfully guided the design of new therapeutic agents by identifying key structural requirements for potent biological activity. nih.govacs.org
Hypothetical SAR for this compound
Based on computational principles and studies of related structures, a hypothetical SAR for this compound can be postulated. The activity of this compound would likely be influenced by:
The Thioamide Group: The sulfur and nitrogen atoms are probable sites for hydrogen bonding with target proteins.
The Cyclohexene Ring: The conformation of the ring and the position of the double bond are expected to be important for fitting into a receptor's binding pocket. Substitutions on the cyclohexene ring could modulate activity by introducing new interaction points or by altering the ring's conformation.
To illustrate how data from such computational studies are typically presented, the following table provides a hypothetical example of molecular docking results. This table is for illustrative purposes only, as specific data for this compound is not available.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Hypothetical Derivative 1 | Protein Kinase A | -8.5 | LYS72, GLU91 |
| Hypothetical Derivative 2 | Protein Kinase A | -7.9 | LYS72, LEU173 |
| Hypothetical Derivative 3 | Cyclooxygenase-2 (COX-2) | -9.2 | TYR385, SER530 |
| Hypothetical Derivative 4 | Cyclooxygenase-2 (COX-2) | -8.8 | ARG120, TYR355 |
This table is a hypothetical representation to demonstrate how computational SAR data is typically organized. The values and interactions are not based on actual experimental results for this compound.
Further computational and experimental work is necessary to build a definitive SAR profile for this compound and to explore its potential as a pharmacologically active agent.
Pre Clinical Biological Activity Spectrum and Mechanistic Insights Excluding Clinical Trials, Dosage, and Safety/adverse Effects
Anti-inflammatory Modulatory Effects (in vitro)
Inhibition of Inflammatory MediatorsNo specific data is available for 3-Cyclohexene-1-carbothioamide.
Preclinical Biological Activity of this compound: A Review of Current Research
Following a comprehensive review of scientific literature, there is limited specific data available on the preclinical biological activities of the compound this compound across the requested spectrum of antioxidant, enzyme inhibition, receptor antagonism, and specific antiproliferative mechanisms.
Research into compounds with similar structural motifs—such as the cyclohexane (B81311) core and the carbothioamide group—has revealed a range of biological effects. For instance, various carbothioamide derivatives have been investigated for their free radical scavenging and antiproliferative activities. waocp.orgmdpi.comnih.gov Similarly, molecules containing a cyclohexane ring have been synthesized and evaluated for their potential to induce apoptosis and cause cell cycle arrest in cancer cell lines. orientjchem.orgnih.govnih.gov
However, direct experimental evidence detailing the in vitro antioxidant capacity, specific enzyme inhibition (α-Glucosidase, RNase H), receptor antagonism at CXCR2, or the precise mechanisms of its antiproliferative effects (cell cycle progression, apoptosis induction, VEGFR-2 inhibition) for this compound itself is not present in the currently available literature. The synthesis of scientific knowledge is contingent on published, peer-reviewed data, and for this specific molecule, such data pertaining to the outlined biological activities could not be located.
Therefore, a detailed, evidence-based article that adheres strictly to the provided outline and focuses solely on this compound cannot be generated at this time. Further experimental research is required to elucidate the potential biological activity spectrum of this specific chemical entity.
Applications in Chemical Synthesis and Materials Science
Role as a Synthetic Intermediate for Complex Organic Molecules
The reactivity of the carbothioamide functional group, a thio-analogue of an amide, makes 3-Cyclohexene-1-carbothioamide a versatile intermediate in the synthesis of complex organic molecules. The sulfur and nitrogen atoms of the carbothioamide moiety provide multiple reactive sites for a variety of chemical transformations. This dual reactivity allows for its incorporation into larger molecular frameworks through carefully designed synthetic routes.
The cyclohexene (B86901) ring itself can also participate in a range of reactions, such as addition reactions across the double bond or functional group interconversions at the allylic positions. This combination of a reactive carbothioamide group and a modifiable cyclohexene scaffold allows for the stepwise construction of molecular complexity. Synthetic strategies can leverage these features to build intricate architectures with specific stereochemical and electronic properties.
Precursor for Bioactive Heterocyclic Scaffolds
One of the most significant applications of carbothioamides in medicinal and agricultural chemistry is their use as precursors for the synthesis of bioactive heterocyclic scaffolds. This compound is a prime candidate for the construction of various heterocyclic systems due to the inherent reactivity of the thioamide group.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the formation of thiazole rings. This reaction involves the condensation of a thioamide with an α-haloketone. orientjchem.orgresearchgate.net In this context, this compound can react with various α-haloketones to produce 2-substituted-4-(cyclohex-3-enyl)thiazoles. The resulting thiazole derivatives are of particular interest as the thiazole nucleus is a common feature in many pharmacologically active compounds.
| Reactant 1 | Reactant 2 (α-Haloketone) | Potential Product |
|---|---|---|
| This compound | 2-Chloroacetophenone | 2-Phenyl-4-(cyclohex-3-enyl)thiazole |
| This compound | Ethyl 2-chloroacetoacetate | Ethyl 2-methyl-4-(cyclohex-3-enyl)thiazole-5-carboxylate |
| This compound | 3-Bromopentan-2,4-dione | 1-(2-Methyl-4-(cyclohex-3-enyl)thiazol-5-yl)ethan-1-one |
Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved through the condensation of a thioamide with a 1,3-dicarbonyl compound or its equivalent. mdpi.comorganic-chemistry.org this compound can serve as the N-C-S component in this cyclocondensation reaction. The resulting pyrimidines, bearing a cyclohexenyl substituent, are valuable targets for biological screening due to the prevalence of the pyrimidine core in nucleic acids and numerous therapeutic agents.
Thiadiazoles: Carbothioamides are also key starting materials for the synthesis of various isomers of thiadiazoles. For instance, oxidative cyclization of thiosemicarbazones, which can be derived from this compound, can lead to the formation of 1,3,4-thiadiazoles. researchgate.net These five-membered heterocyclic compounds are known to exhibit a wide range of biological activities.
| Heterocyclic Scaffold | General Reaction Type | Potential Reactant with this compound |
|---|---|---|
| Thiazole | Hantzsch Synthesis | α-Haloketones |
| Pyrimidine | Cyclocondensation | 1,3-Dicarbonyl compounds |
| 1,3,4-Thiadiazole | Oxidative Cyclization of Thiosemicarbazone | Hydrazine followed by an oxidizing agent |
Utilization in Ligand Design for Organometallic Chemistry
The carbothioamide group in this compound possesses both a soft sulfur donor and a hard nitrogen donor atom, making it an excellent candidate for use as a bidentate ligand in organometallic chemistry. The ability of the thioamide moiety to coordinate to metal centers through either the sulfur atom (thiophilic metals) or the nitrogen atom, or in a chelating N,S-bidentate fashion, allows for the synthesis of a variety of metal complexes with diverse geometries and electronic properties.
The coordination of this compound to a metal center can influence the catalytic activity, stability, and spectroscopic properties of the resulting organometallic complex. The cyclohexene moiety can also be further functionalized to introduce additional donor atoms, leading to the formation of polydentate ligands. These tailored ligands can be used to fine-tune the properties of the metal complex for specific applications in catalysis, such as in cross-coupling reactions or asymmetric synthesis.
Potential in Functional Material Development
The unique chemical structure of this compound also suggests its potential as a building block for the development of novel functional materials. The presence of the polymerizable cyclohexene ring and the polar carbothioamide group opens up possibilities for its incorporation into polymeric structures.
Conductive Polymers: The sulfur and nitrogen atoms in the carbothioamide group could potentially be utilized in the synthesis of sulfur- and nitrogen-containing polymers. Such polymers are of interest for their potential electronic and optical properties, including electrical conductivity. While direct polymerization through the carbothioamide group is less common, derivatives of this compound could be designed to undergo polymerization through other mechanisms, with the carbothioamide group serving to modify the properties of the final material.
Nonlinear Optical Materials: Organic molecules with donor and acceptor groups connected by a π-conjugated system can exhibit nonlinear optical (NLO) properties. While this compound itself is not a typical NLO chromophore, it can serve as a synthetic precursor for more complex molecules with enhanced NLO responses. For example, the carbothioamide group could be incorporated into larger conjugated systems, where it could act as a donor or acceptor group, influencing the second- or third-order NLO properties of the material. Further research in this area could lead to the development of new materials for applications in optoelectronics and photonics.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways
The efficient and versatile synthesis of 3-Cyclohexene-1-carbothioamide is a prerequisite for its comprehensive evaluation. Future research will likely focus on developing novel, scalable, and cost-effective synthetic routes. Several promising strategies can be envisioned, primarily centered around the formation of the carbothioamide group from a suitable cyclohexene (B86901) precursor.
One of the most direct and widely employed methods for the synthesis of thioamides is the thionation of the corresponding amide. organic-chemistry.orgrsc.org In this context, 3-Cyclohexene-1-carboxamide would serve as a key intermediate. The thionation of this amide can be achieved using various reagents, with Lawesson's reagent being a popular choice due to its mild reaction conditions and high yields. rsc.orgorganic-chemistry.org Another established thionating agent is phosphorus pentasulfide. organic-chemistry.org
An alternative and convergent approach involves the direct conversion of 3-Cyclohexene-1-carbonitrile to the target carbothioamide. This transformation can be accomplished through the addition of hydrogen sulfide (B99878) or its equivalents. thieme-connect.comtandfonline.com The use of reagents like sodium hydrogen sulfide in the presence of magnesium chloride has been shown to be effective for the synthesis of aromatic thioamides and could be adapted for this aliphatic system. tandfonline.com
Furthermore, the exploration of solvent-free or mechanochemical synthetic methods could offer greener and more efficient alternatives to traditional solution-phase chemistry. rsc.orgresearchgate.net These techniques often lead to reduced reaction times, higher yields, and a diminished environmental footprint.
A summary of potential synthetic precursors and reagents is presented in Table 1.
Table 1: Potential Synthetic Precursors and Reagents for this compound
| Precursor | Reagent | Reaction Type |
|---|---|---|
| 3-Cyclohexene-1-carboxamide | Lawesson's Reagent | Thionation |
| 3-Cyclohexene-1-carboxamide | Phosphorus Pentasulfide | Thionation |
| 3-Cyclohexene-1-carbonitrile | Hydrogen Sulfide | Thiohydrolysis |
Advanced Mechanistic Elucidation of Biological Activities
Thioamide-containing molecules have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govtandfonline.comresearchgate.net The thioamide moiety is known to act as a bioisostere of the amide group, exhibiting altered electronic and hydrogen-bonding properties that can influence target binding and metabolic stability. nih.govtandfonline.com For instance, some thioamides exert their therapeutic effects by inhibiting key enzymes. A notable example is the class of thioamide antithyroid drugs, which function by inhibiting thyroid peroxidase. pharmacology2000.compharmacologymentor.com
Future research should aim to identify the specific biological targets of this compound. Initial investigations could involve broad-spectrum screening against panels of cancer cell lines, bacterial strains, and viral assays. Once a promising area of activity is identified, more focused studies can be undertaken to pinpoint the molecular mechanism of action.
Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the protein targets of the compound. Subsequent validation of these targets can be achieved through in vitro enzymatic assays, surface plasmon resonance, and isothermal titration calorimetry to quantify the binding affinity. Elucidating the precise molecular interactions through techniques like X-ray crystallography or cryo-electron microscopy of the compound-target complex will provide invaluable insights for further optimization.
Design of Next-Generation Analogues with Tuned Properties
A systematic structure-activity relationship (SAR) study will be crucial for optimizing the therapeutic potential of this compound. This will involve the rational design and synthesis of a library of analogues with modifications at key positions of the molecule. The primary goal of such efforts is to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.
One powerful strategy in analogue design is pharmacophore modeling. babrone.edu.inrasalifesciences.comnih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. rasalifesciences.comnih.gov By identifying the key pharmacophoric features of this compound, researchers can design novel scaffolds that retain these features while possessing improved drug-like properties.
Bioisosteric replacement is another key strategy in medicinal chemistry. fiveable.mespirochem.comdrughunter.com This involves the substitution of certain functional groups with others that have similar physicochemical properties. fiveable.me For example, the cyclohexene ring could be replaced with other cyclic or heterocyclic systems to explore different conformational spaces and potential interactions with the biological target. Similarly, the carbothioamide group could be modified or replaced to fine-tune its electronic and hydrogen-bonding characteristics.
Integration with High-Throughput Screening and Combinatorial Chemistry
The integration of this compound into modern drug discovery platforms, such as high-throughput screening (HTS) and combinatorial chemistry, will be instrumental in accelerating its development. HTS allows for the rapid screening of large numbers of compounds against a specific biological target or in a phenotypic assay. patsnap.comscdiscoveries.comdanaher.com This technology can be employed to quickly assess the biological activity of a library of this compound analogues.
Combinatorial chemistry enables the rapid synthesis of large and diverse libraries of related compounds. nih.govacs.orgresearchgate.net By combining a set of core scaffolds with a variety of building blocks, a vast chemical space can be explored efficiently. nih.gov The design of these combinatorial libraries can be guided by computational methods to maximize diversity or to focus on a particular area of chemical space. acs.org
The synergy between combinatorial chemistry and HTS creates a powerful engine for drug discovery. nih.gov A focused library of this compound analogues can be synthesized using combinatorial methods and then rapidly screened for activity using HTS. The data generated from these screens will provide valuable SAR information to guide the next round of analogue design and synthesis, creating an iterative cycle of optimization.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Cyclohexene-1-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The synthesis of 3-cyclohexene-1-carboxylic acid (CAS 4771-80-6) can involve dehydration of cyclohexanol derivatives followed by oxidation. For example, cyclohexene intermediates (CAS 110-83-8) are synthesized via acid-catalyzed dehydration of cyclohexanol, with yields dependent on temperature control (80–140°C) and catalyst selection (e.g., phosphoric acid) . Subsequent oxidation of cyclohexene derivatives using agents like potassium permanganate (KMnO₄) under acidic conditions can yield the carboxylic acid. Optimization should focus on minimizing side reactions (e.g., over-oxidation) by controlling stoichiometry and reaction time .
Q. How can researchers characterize the purity and structural integrity of 3-cyclohexene-1-carboxylic acid?
- Methodology :
- Gas Chromatography (GC) : Use GC with a polar column (e.g., DB-WAX) to assess purity. Retention time and peak symmetry should align with reference standards (e.g., boiling point: 128–131°C at 18 mmHg) .
- NMR Spectroscopy : Confirm structural integrity via ¹H and ¹³C NMR. Key signals include the cyclohexene ring protons (δ 5.4–5.8 ppm) and carboxylic acid proton (δ 12–13 ppm).
- Melting Point Analysis : Compare observed melting points (mp ~17°C) with literature values to detect impurities .
Q. What are the stability considerations for 3-cyclohexene-1-carboxaldehyde under storage and experimental conditions?
- Methodology : 3-Cyclohexene-1-carboxaldehyde (CAS 100-50-5) is prone to oxidation and polymerization. Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent light-induced degradation. Monitor stability via periodic FT-IR analysis for aldehyde C=O stretching (~1720 cm⁻¹) and check for precipitate formation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 3-cyclohexene-1-carboxylic acid in cycloaddition reactions?
- Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in Diels-Alder reactions. Compare activation energies for endo vs. exo pathways. Validate predictions experimentally by analyzing product ratios via HPLC .
Q. What strategies resolve contradictions in reported synthetic yields for cyclohexene derivatives?
- Methodology : Discrepancies in yields (e.g., 60–85% for cyclohexene synthesis) may arise from variations in catalyst purity or distillation efficiency. Conduct a meta-analysis of published protocols, focusing on reaction parameters (e.g., temperature gradients, solvent polarity). Reproduce experiments under controlled conditions and use statistical tools (e.g., ANOVA) to identify significant variables .
Q. How can enantioselective synthesis be achieved for chiral derivatives of 3-cyclohexene-1-carboxaldehyde?
- Methodology : Employ asymmetric catalysis using chiral Lewis acids (e.g., Jacobsen’s Mn-salen complex) or organocatalysts (e.g., proline derivatives) during aldol or Michael addition reactions. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Recent studies suggest that steric hindrance at the cyclohexene β-position enhances stereocontrol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
